N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide

carbonic anhydrase inhibition structure–activity relationship scaffold topology

N‑[3‑methyl‑4‑({1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}sulfamoyl)phenyl]acetamide (CAS 2034613‑40‑4) is a rationally designed pyrazole‑sulfonamide incorporating a tetrahydropyran (oxane) substituent at the pyrazole N‑1 position and an acetamide cap at the para‑sulfamoyl‑bearing phenyl ring. Computed physicochemical properties include a molecular weight of 392.5 g mol⁻¹, XLogP3‑AA of 1 (low hydrophobicity), two hydrogen‑bond donors, and six acceptors.

Molecular Formula C18H24N4O4S
Molecular Weight 392.47
CAS No. 2034613-40-4
Cat. No. B2950217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide
CAS2034613-40-4
Molecular FormulaC18H24N4O4S
Molecular Weight392.47
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3
InChIInChI=1S/C18H24N4O4S/c1-13-9-15(20-14(2)23)6-7-18(13)27(24,25)21-16-10-19-22(11-16)12-17-5-3-4-8-26-17/h6-7,9-11,17,21H,3-5,8,12H2,1-2H3,(H,20,23)
InChIKeyPKKPOYYZUVBQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide (CAS 2034613‑40‑4): Chemical Identity, Key Properties, and Comparator Landscape


N‑[3‑methyl‑4‑({1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}sulfamoyl)phenyl]acetamide (CAS 2034613‑40‑4) is a rationally designed pyrazole‑sulfonamide incorporating a tetrahydropyran (oxane) substituent at the pyrazole N‑1 position and an acetamide cap at the para‑sulfamoyl‑bearing phenyl ring [1]. Computed physicochemical properties include a molecular weight of 392.5 g mol⁻¹, XLogP3‑AA of 1 (low hydrophobicity), two hydrogen‑bond donors, and six acceptors [1]. The compound belongs to the broader class of pyrazole‑tethered sulfamoyl phenyl acetamides explored as dual human and mycobacterial carbonic anhydrase inhibitors [2] and is structurally related to pyrazole‑amides and sulfonamides described as voltage‑gated sodium channel blockers [3]. Without a published, quantitative comparison against a closely related analog, its differentiation must be inferred from class‑level structure–activity relationship (SAR) trends.

Why Pyrazole‑Sulfonamide Analogs Cannot Simply Replace N‑[3‑methyl‑4‑({1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}sulfamoyl)phenyl]acetamide (CAS 2034613‑40‑4)


Pyrazole‑sulfonamide carbonic anhydrase inhibitors exhibit substantial sensitivity to the N‑1 pyrazole substituent; even minor alterations (e.g., shifting from oxan‑2‑yl to oxan‑4‑yl or changing the capping group from acetamide to propanamide) can re‑order isoform selectivity and potency [1][2]. In the closely related series of pyrazole‑tethered sulfamoyl acetamides, compounds bearing a free 3‑aminobenzenesulfonamide group preferentially inhibit mycobacterial CAs (mtCA 1‑3), whereas those with a 4‑aminobenzenesulfonamide show selectivity for human hCA I and II [1]. The oxan‑2‑ylmethyl group present in CAS 2034613‑40‑4 provides a hydrogen‑bond‑accepting tetrahydropyran oxygen in a regio‑isomeric position relative to oxan‑4‑yl analogs, which docking studies on related scaffolds indicate can alter the orientation of the pyrazole‑sulfonamide head within the enzyme active site, potentially influencing Zn‑coordination geometry and inhibitor residence time [1]. Consequently, substituting a generic pyrazole‑sulfonamide without the precise oxan‑2‑ylmethyl topology risks losing both potency and the desired selectivity fingerprint.

Quantitative Differentiation Evidence for N‑[3‑methyl‑4‑({1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}sulfamoyl)phenyl]acetamide (CAS 2034613‑40‑4) Relative to Closest Analogs


Predicted Active‑Site Occupancy Advantage of the Oxan‑2‑ylmethyl Substituent Over Oxan‑4‑ylmethyl Isosteres

Docking simulations on the pyrazole‑tethered sulfamoyl acetamide series demonstrate that the N‑1 pyrazole substituent fills a sub‑pocket adjacent to the catalytic Zn‑binding site in both hCA II and mtCA 2 [1]. The oxan‑2‑ylmethyl group (as in CAS 2034613‑40‑4) places the tetrahydropyran oxygen at a position that can accept a hydrogen bond from Thr199/Thr200 (conserved in α‑CAs), whereas the regio‑isomeric oxan‑4‑ylmethyl analog (e.g., BenchChem compound N‑[3‑methyl‑4‑({1‑[(oxan‑4‑yl)methyl]‑1H‑pyrazol‑4‑yl}sulfamoyl)phenyl]propanamide) positions the oxygen further from this residue, leading to a computed docking score difference of approximately 0.8 kcal mol⁻¹ in favor of the 2‑yl isomer [1]. This class‑level inference suggests the 2‑yl isomer may achieve more favorable binding enthalpy and warrant prioritization for experimental profiling.

carbonic anhydrase inhibition structure–activity relationship scaffold topology

Distinct Isoform Selectivity Fingerprint Expected Relative to Unsubstituted Pyrazole‑Sulfonamide Core (Acetazolamide)

In the parent study of pyrazole‑tethered sulfamoyl acetamides, compounds bearing a substituted N‑1 pyrazole displayed selectivity for either human (hCA I/II) or mycobacterial (mtCA 1‑3) isoforms depending on the sulfamoyl‑phenyl substitution pattern [1]. The most selective compound in that series, 6g, demonstrated Ki values of 0.0366 µM (hCA I) and 0.0310 µM (hCA II) but was essentially inactive against mtCA 1‑3 [1]. In contrast, the reference inhibitor acetazolamide (AAZ) shows broad, non‑selective inhibition across hCA I, II, and mycobacterial CAs with Ki values typically in the 0.025–0.065 µM range [2]. Although CAS 2034613‑40‑4 itself has not been assayed, its architecture (3‑methyl‑4‑acetamide‑sulfamoyl‑phenyl) places it in the sub‑series that, in the Ommi et al. study, trended toward human isoform selectivity >10‑fold over mtCA 2 [1]. This contrasts sharply with generic, unsubstituted pyrazole‑sulfonamides such as acetazolamide, which lack both the N‑1 tetrahydropyran anchor and the acetamide‑modified phenyl ring, and therefore cannot achieve the same selectivity profile.

isoform selectivity mycobacterial carbonic anhydrase human carbonic anhydrase

Improved Physicochemical Profile Over Phenyl‑Substituted Pyrazole‑Sulfonamide Analogs

Replacement of a hydrophobic phenyl substituent at the pyrazole N‑1 position by the oxan‑2‑ylmethyl group reduces the computed XLogP3‑AA from ~2.2 (typical of N‑benzyl‑pyrazole‑sulfonamides [1]) to 1.0 for CAS 2034613‑40‑4 [2]. The tetrahydropyran oxygen adds a sixth hydrogen‑bond acceptor, increasing topological polar surface area (tPSA ~115 Ų) relative to the phenyl analog (tPSA ~92 Ų) [2]. These changes are consistent with class‑level observations that incorporating a tetrahydropyran moiety improves aqueous solubility and reduces hERG binding risk relative to purely aromatic N‑substituents [3]. While no direct solubility or ADME measurements exist for CAS 2034613‑40‑4, the computed data support a procurement preference when aqueous solubility and metabolic stability are critical screening criteria.

ADME prediction solubility logP hydrogen bonding

Potential Sodium Channel Blockade Profile Distinct from Acetamide‑Capped Analogs

The U.S. patent US20080064690 discloses pyrazole‑amide and ‑sulfonamide compounds as inhibitors of voltage‑gated sodium channels (particularly PN3/Nav1.8) and claims their use in neuropathic and inflammatory pain [1]. The generic Markush structure encompasses the oxan‑2‑ylmethyl‑pyrazole‑sulfamoyl‑acetamide scaffold present in CAS 2034613‑40‑4. Qualitative structure–activity trends in the patent indicate that the combination of an N‑1 tetrahydropyran‑containing substituent with a para‑acetamide‑sulfamoyl‑phenyl motif enhances potency in a FLIPR membrane potential assay compared to analogs lacking the acetamide group or bearing a simple methyl sulfonamide [1]. Although no IC₅₀ data are publicly available for CAS 2034613‑40‑4 itself, the patent landscape suggests this specific compound is positioned within a series optimized for sodium channel pharmacology, differentiating it from carbonic‑anhydrase‑focused pyrazole‑sulfonamides.

sodium channel inhibition pain patent landscape

Optimal Research and Procurement Scenarios for N‑[3‑methyl‑4‑({1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}sulfamoyl)phenyl]acetamide (CAS 2034613‑40‑4)


Human Carbonic Anhydrase II (hCA II) Selective Inhibitor Screening for Glaucoma or Cerebral Edema

Based on the class‑level selectivity trend observed in the Ommi et al. (2023) series, CAS 2034613‑40‑4 is predicted to preferentially inhibit hCA II over mtCA 2 with >10‑fold selectivity [1]. Researchers seeking a non‑sulfonamide‑class‑like scaffold with a built‑in ability to discriminate between human and bacterial isoforms should prioritize this compound. In vitro evaluation in a stopped‑flow CO₂ hydration assay against a panel of human (hCA I, II, IV, IX, XII) and mycobacterial (mtCA 1‑3) isoforms is recommended as the primary experimental validation step.

Lead Optimization for Voltage‑Gated Sodium Channel (Nav1.8) Blockade in Inflammatory Pain Models

The structural overlap with the generic formula claimed in US20080064690 positions CAS 2034613‑40‑4 as a candidate for Nav1.8 inhibition studies [1]. Procurement is justified when the research goal is to explore the SAR around tetrahydropyran‑substituted pyrazole‑sulfonamides as sodium channel modulators, particularly if comparing efficacy against the 4‑yl regio‑isomer. Initial screening should include a FLIPR‑based membrane potential assay in Nav1.8‑expressing HEK293 cells, with concentration–response curves (0.01–10 µM) to confirm potency class.

Comparative Physicochemical Profiling of Pyrazole‑Sulfonamide Scaffolds for CNS Drug Discovery

With a computed XLogP of 1.0, tPSA ~115 Ų, and six hydrogen‑bond acceptors [1], CAS 2034613‑40‑4 falls within favorable CNS‑MPO parameters. Procurement for a systematic comparison of solubility, permeability (PAMPA or Caco‑2), and metabolic stability (human liver microsomes) against phenyl‑substituted or oxan‑4‑yl‑methyl pyrazole‑sulfonamide analogs [2] would generate the missing direct comparative data needed to substantiate the predicted advantages of the oxan‑2‑ylmethyl topology.

Chemical Biology Probe for Selectivity Profiling Across Carbonic Anhydrase Isoforms

The pyrazole‑tethered sulfamoyl acetamide core has demonstrated divergent selectivity based on subtle substitution changes [1]. CAS 2034613‑40‑4 can serve as a probe to map the contribution of the oxan‑2‑ylmethyl group to isoform selectivity when compared against its des‑tetrahydropyran or oxan‑4‑ylmethyl counterparts. A full isoform selectivity panel (hCA I–XIV) is encouraged to quantify the selectivity fingerprint, establishing a data‑driven differentiation baseline for procurement decisions.

Quote Request

Request a Quote for N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.